molecular formula CH2S3 B1221705 Carbonotrithioic acid CAS No. 584-10-1

Carbonotrithioic acid

Cat. No.: B1221705
CAS No.: 584-10-1
M. Wt: 110.2 g/mol
InChI Key: HIZCIEIDIFGZSS-UHFFFAOYSA-N
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Description

Carbonotrithioic acid, also known as this compound, is a chemical compound with the formula H₂CS₃. It is an analog of carbonic acid (H₂CO₃), where all oxygen atoms are replaced by sulfur atoms. This compound is known for its instability and exists as a red oily liquid or yellow crystalline solid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Properties : Minkwitz et al. (2002) discussed the synthesis of protonated trithiocarbonic acid, highlighting its water sensitivity and decomposition properties above 233 K. This research offers insight into the chemical behavior of trithiocarbonic acid derivatives (Minkwitz, Neikes, & Lohmann, 2002).
  • Infrared and Spectroscopic Studies : Shankaranarayana and Patel (1965) conducted infrared absorption studies on derivatives of trithiocarbonic acid, providing valuable information on the structural properties of these compounds (Shankaranarayana & Patel, 1965).

Chemical Reactions and Interactions

  • Reactivity with Electrophilic Reagents : Tanimoto et al. (1982) explored the reactions of 1,2-ethanediylbis(trithiocarbonic acid) dianion with various electrophilic reagents, contributing to our understanding of its chemical reactivity (Tanimoto, Oida, Kokubo, & Okano, 1982).
  • Cyclization of Carbon Disulfide : Lentz, Rüdiger, and Seppelt (1997) reported on the reactions of carbon disulfide induced by "naked" fluoride, forming a trithiocarbonic acid derivative. This study provides insights into novel cyclization reactions involving trithiocarbonic acid (Lentz, Rüdiger, & Seppelt, 1997).

Applications in Polymer Science

  • Polymerization Processes : Mayadunne et al. (2000) discussed the use of trithiocarbonates as reversible addition−fragmentation chain transfer (RAFT) agents, emphasizing their role in living radical polymerization processes (Mayadunne et al., 2000).
  • Photoredox Catalysis : Fu et al. (2017) found that trithiocarbonates can act as photocatalysts for oxygen removal in acrylate photo-CRPs, highlighting their potential in polymerization and industrial applications (Fu, Xie, McKenzie, & Qiao, 2017).

Miscellaneous Applications

  • Determination of Thiuram Disulphides : Verma, Sidhu, and Sood (1982) used potassium trithiocarbonate for the titrimetric determination of thiuram disulphides, showing its analytical utility in chemical analysis (Verma, Sidhu, & Sood, 1982).

Preparation Methods

Carbonotrithioic acid can be synthesized through several methods:

    The compound was first reported by Zeise in 1824 and later detailed by Berzelius in 1826. It is produced by the action of carbon disulfide on a hydrosulfide salt, such as potassium hydrosulfide:

    Reaction with Carbon Disulfide: CS2+2KSHK2CS3+H2S\text{CS}_2 + 2 \text{KSH} \rightarrow \text{K}_2\text{CS}_3 + \text{H}_2\text{S} CS2​+2KSH→K2​CS3​+H2​S

    Treatment with acids liberates trithiocarbonic acid as a red oil:

    K2CS3+2HXH2CS3+2KX\text{K}_2\text{CS}_3 + 2 \text{HX} \rightarrow \text{H}_2\text{CS}_3 + 2 \text{KX} K2​CS3​+2HX→H2​CS3​+2KX

    An improved method involves the addition of barium trithiocarbonate to hydrochloric acid at 0°C, providing more stable samples for measurement:

    Improved Synthesis: BaCS3+2HClH2CS3+BaCl2\text{BaCS}_3 + 2 \text{HCl} \rightarrow \text{H}_2\text{CS}_3 + \text{BaCl}_2 BaCS3​+2HCl→H2​CS3​+BaCl2​

Properties

IUPAC Name

carbonotrithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCIEIDIFGZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862140
Record name Thiocarbonic acid
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Molecular Weight

110.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-08-1, 584-10-1
Record name Carbonotrithioic acid
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Record name Potassium tetraiodocadmate
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Record name Trithiocarbonic acid
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Record name Thiocarbonic acid
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Record name Dipotassium trithiocarbonate
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Record name Trithiocarbonic acid
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Record name TRITHIOCARBONIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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